1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
Overview
Description
- The chlorothiophene moiety can be introduced via a sulfonylation reaction. This involves reacting 5-chlorothiophene-2-sulfonyl chloride with the piperidine derivative under basic conditions.
Attachment of the Furan-2-ylmethyl Thio Group:
- The final step involves the introduction of the furan-2-ylmethyl thio group. This can be achieved through a nucleophilic substitution reaction where a furan-2-ylmethyl thiol reacts with the piperidine derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Piperidine Core:
- Starting with commercially available piperidine, the core structure is often modified through alkylation or acylation reactions to introduce the desired substituents.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of the sulfonyl group can produce sulfides or thiols.
- Substitution reactions can lead to various substituted thiophenes.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
- 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
- 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
Comparison:
- Uniqueness: The presence of the chlorothiophene moiety in 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine imparts unique electronic properties compared to its bromine or methyl-substituted analogs. This can affect its reactivity and interaction with biological targets.
- Reactivity: The chlorothiophene derivative may exhibit different reactivity patterns in substitution reactions compared to its bromine or methyl counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S3/c16-14-3-4-15(22-14)23(18,19)17-7-5-12(6-8-17)10-21-11-13-2-1-9-20-13/h1-4,9,12H,5-8,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETKFIWCOVSNJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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